![molecular formula C14H26N2O B3954242 1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B3954242.png)
1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol
Overview
Description
1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol, also known as BMT-111, is a synthetic compound used in scientific research. It belongs to the class of diazatricyclic compounds and has potential applications in the field of medicine.
Mechanism of Action
1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol acts by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in the laboratory. It has been extensively studied for its potential applications in the field of medicine and has shown promising results. However, there are also limitations to the use of this compound in lab experiments. It is a relatively new compound and its long-term effects are not yet fully understood. Further research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol. It can be studied further for its potential use in the treatment of inflammatory bowel disease and other inflammatory conditions. This compound can also be studied for its potential use in combination with other drugs for the treatment of cancer. Further research is needed to determine the optimal dosage and administration of this compound for its various applications. Additionally, the long-term effects of this compound on human health need to be studied further.
Scientific Research Applications
1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-tumor properties. This compound has been tested in vitro and in vivo on various cancer cell lines and has shown promising results. It has also been studied for its potential use in the treatment of inflammatory bowel disease.
properties
IUPAC Name |
1-butan-2-yl-8-methyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-4-11(2)14-9-15-5-6-16(10-14)8-13(3,7-15)12(14)17/h11-12,17H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVYIQVABLPQMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C12CN3CCN(C1)CC(C3)(C2O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788533 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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